3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole
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Overview
Description
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C23H36N2O2. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation polymerization and other scalable methods are employed to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer of oxadiazole with different structural properties.
1,2,4-Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen in the ring.
Uniqueness
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the hexyloxy and nonyl groups. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H36N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)-5-nonyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-7-9-10-11-12-14-22-24-23(25-27-22)20-15-17-21(18-16-20)26-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3 |
InChI Key |
VELFRACKXQITDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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